(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol , with the CAS number 1429309-39-6 , is a complex organic molecule featuring multiple functional groups, including pyrazole, pyridine, and tetrahydrofuran. Its molecular formula is and it has a molecular weight of 261.28 g/mol . This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The structure of this compound suggests various pharmacological properties attributed to the presence of nitrogen-containing heterocycles. The following table summarizes its structural features and notable activities:
Structural Feature | Description | Notable Activities |
---|---|---|
Pyrazole Ring | Contains a five-membered ring with two nitrogen atoms | Anti-inflammatory, anticancer |
Pyridine Ring | Six-membered ring with one nitrogen atom | Antimicrobial, enzyme inhibition |
Tetrahydrofuran Moiety | Five-membered ether ring | Solvent properties, potential bioactivity |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
- Antimicrobial Properties : The compound's structural analogs have shown efficacy against various bacterial strains and fungi. For example, compounds containing similar pyrazole structures were tested against E. coli and Aspergillus niger, revealing promising antimicrobial activity .
- Enzyme Inhibition : The presence of the pyrazole moiety suggests potential inhibition of enzymes such as monoamine oxidase (MAO), which is relevant in treating neurological disorders. Some synthesized pyrazole derivatives exhibited significant MAO-B inhibitory activity .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives, with some showing IC50 values against various cancer cell lines in the range of 73 to 84 mg/mL .
The biological activities of this compound are likely mediated through interactions with specific biological targets:
- Enzyme Binding : The binding affinity of the compound to enzymes can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry.
- Receptor Interaction : The structural characteristics allow for potential interactions with various receptors involved in inflammatory and cancer pathways.
Case Studies
Several studies have examined the biological activity of compounds related to This compound :
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro, showing significant anti-inflammatory effects comparable to established treatments .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Bacillus subtilis and Proteus vulgaris, with some derivatives achieving over 90% inhibition compared to control antibiotics .
- Cancer Research : A recent investigation into a series of pyrazole-based compounds found promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting that modifications on the pyrazole structure could enhance anticancer properties .
Properties
IUPAC Name |
[1-[4-(oxolan-3-yloxy)pyridin-2-yl]pyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-8-10-6-15-16(7-10)13-5-11(1-3-14-13)19-12-2-4-18-9-12/h1,3,5-7,12,17H,2,4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWCSIBIOFPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)N3C=C(C=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153599 | |
Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-39-6 | |
Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.